Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate
Description
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl 3-[(3-bromophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-16-12(15)6-7-14-9-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
InChI Key |
DTAJGQTUJPQWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate generally involves the formation of the amino linkage between the 3-bromophenylmethyl moiety and the propanoate ester backbone. The main synthetic approaches documented include:
Reductive Amination Route:
This method involves the condensation of 3-bromobenzaldehyde with ethyl 3-aminopropanoate or its derivatives, followed by reduction to form the secondary amine. Catalytic hydrogenation or chemical reducing agents such as sodium triacetoxyborohydride are commonly used.
This route benefits from mild reaction conditions and good selectivity.Nucleophilic Substitution Route:
Starting from ethyl 3-bromopropanoate or a related halogenated intermediate, nucleophilic substitution with 3-bromobenzylamine can yield the target compound. This method requires careful control of reaction conditions to avoid side reactions.Multi-step Protection and Functional Group Manipulation:
In some syntheses, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to improve selectivity and yield. The Boc-protected intermediates, such as Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, are then deprotected after key transformations.
This approach is useful for complex synthetic schemes involving further functionalization or coupling reactions.
Representative Synthetic Procedure (Reductive Amination)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Condensation | 3-bromobenzaldehyde, ethyl 3-aminopropanoate, solvent (e.g., ethanol), mild acid catalyst | Formation of imine intermediate by mixing aldehyde and amine | Typically high conversion within 2-4 h at room temperature |
| 2. Reduction | Sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C, H2) | Reduction of imine to secondary amine | Yields range 70-85%; mild conditions prevent racemization |
| 3. Purification | Column chromatography or recrystallization | Isolation of pure this compound | Purity >95% confirmed by NMR and HPLC |
Alternative Esterification and Protection Strategies
Esterification of 3-amino-3-(3-bromophenyl)propanoic acid:
The free acid can be esterified with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester.
This method is often combined with Boc protection of the amino group to improve stability during esterification.Boc Protection and Bromination:
Starting from phenylalanine derivatives, the amino group is Boc-protected, followed by bromination at the 3-position of the aromatic ring. Subsequent esterification leads to Boc-protected ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate, which can be deprotected to yield the target amine ester.
This multi-step approach is advantageous for synthetic routes requiring further functionalization or cross-coupling reactions.
Spectroscopic and Analytical Characterization
| Method | Key Features for Confirmation |
|---|---|
| ¹H NMR | Aromatic protons at δ 7.2–7.8 ppm (doublets/triplets for bromophenyl), amino methylene protons δ 3.0–4.0 ppm, ethyl ester protons δ 1.2 (CH3) and 4.1 ppm (CH2) |
| ¹³C NMR | Ester carbonyl at δ 170–175 ppm, aromatic carbons δ 120–140 ppm, brominated carbon shifts confirm substitution |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 272.14 consistent with C11H14BrNO2 |
| Chiral HPLC | Used to determine enantiomeric excess if chiral synthesis is performed |
| Optical Rotation | Confirms stereochemistry when applicable |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity, fewer side products | Requires careful control of reduction step | 70-85% |
| Nucleophilic Substitution | Direct approach, fewer steps | Possible side reactions, lower selectivity | 50-70% |
| Boc Protection Route | Enables complex functionalization, protects amino group | Multi-step, longer synthesis time | 60-75% overall |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Brominated quinones.
Reduction: 3-{[(3-bromophenyl)methyl]amino}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active amine, which can interact with various biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a) Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
- Structure: Differs by having an amino group directly on the propanoate chain and a hydrochloride salt.
- Formula: C₁₁H₁₄BrNO₂·HCl (MW: ~308.46 g/mol).
- Key Differences: The hydrochloride salt enhances water solubility, while the amino group’s position alters reactivity in nucleophilic reactions compared to the secondary amine in the target compound .
b) Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate
- Structure : Contains both bromine (meta) and fluorine (ortho) on the phenyl ring.
- Formula: C₁₁H₁₃BrFNO₂ (MW: 290.13 g/mol).
c) Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Structure : Chlorine replaces bromine at the meta position.
- Formula: C₁₁H₁₄ClNO₂·HCl (MW: ~280.15 g/mol).
Backbone and Functional Group Modifications
a) Ethyl 3-[(2-Furylmethyl)amino]propanoate
- Structure : Replaces bromophenyl with a furan ring.
- Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol).
- Key Differences : The furan’s electron-rich diene character enables participation in Diels-Alder reactions, unlike the electron-deficient bromophenyl group. This drastically shifts utility toward cycloaddition chemistry .
b) Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
- Structure : Substitutes bromophenyl with a pyridine ring.
- Formula : C₁₁H₁₆N₂O₂ (MW: 220.26 g/mol).
c) Methyl 3-(4-bromophenyl)propanoate
- Formula : C₁₀H₁₁BrO₂ (MW: 243.10 g/mol).
- Key Differences: Lack of the amino group simplifies the structure but limits utility in amide or imine formation. The para-bromo substitution may influence crystallinity and melting point .
Biological Activity
Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate, also known as Ethyl 3-amino-3-(3-bromophenyl)propanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 276.16 g/mol. Its structure features an ethyl ester group, an amino group, and a bromophenyl moiety, which enhances its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound's biological activity.
The biological activity of this compound can be attributed to several key interactions:
- Amino Group : Participates in hydrogen bonding with enzymes and receptors, potentially influencing their activity.
- Bromine Atom : Enhances lipophilicity and improves bioavailability through halogen bonding.
- Structural Arrangement : The specific arrangement of functional groups may lead to unique interactions with biomolecules, distinguishing it from similar compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activity in various contexts:
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and suppressing oncogene expression. For example, studies demonstrated that related compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit enzymes involved in inflammatory responses. Inhibition was found to be concentration-dependent, with significant effects observed at concentrations around 50 μM.
-
Antimicrobial Properties :
- High-throughput screening assays indicated that this compound could modulate the Type III secretion system in pathogenic bacteria, suggesting potential applications in antimicrobial therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-3-(4-bromophenyl)propanoate | C13H16BrNO2 | Similar structure but different bromine position |
| Methyl 2-amino-2-(4-bromophenyl)acetate | C10H12BrNO2 | Contains an acetate group instead of propanoate |
| Ethyl 2-amino-2-(4-chlorophenyl)acetate | C10H12ClNO2 | Chlorine substitution instead of bromine |
The structural differences among these compounds may lead to variations in their biological activities and therapeutic potentials.
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Inhibition of Cancer Cell Growth : A study demonstrated that this compound effectively reduced the viability of cancer cells through mechanism studies focusing on apoptosis pathways .
- Neuroprotective Effects : Research has suggested that similar compounds may activate neuroprotective pathways in models of ischemic stroke and neurodegenerative diseases .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound could modulate cholinesterase activity, which is crucial for conditions like Alzheimer's disease .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three key steps:
Bromination : Introduce bromine at the 3-position of a phenyl ring precursor (e.g., via electrophilic substitution using Br₂/FeBr₃ or NBS) .
Amination : React the brominated intermediate with a primary amine (e.g., benzylamine) under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄) .
Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) for amination to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Yields improve with controlled stoichiometry (1:1.2 molar ratio of brominated precursor to amine) and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Amino group : Look for NH signals at δ 1.5–2.5 ppm (broad, exchangeable with D₂O) .
- Ester moiety : Ethyl group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.0–4.2 ppm (quartet, CH₂) .
- Aromatic protons : Multiplets in δ 6.8–7.5 ppm for the 3-bromophenyl group .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₁₃BrNO₂ (calculated m/z: 286.02) .
- IR Spectroscopy : Stretch bands for ester C=O (~1740 cm⁻¹) and NH (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent on the phenyl ring influence the compound’s reactivity and biological activity compared to chloro or fluoro analogs?
Methodological Answer:
- Electronic Effects : Bromine’s strong electron-withdrawing nature increases electrophilicity at the benzylic position, enhancing susceptibility to nucleophilic attack (e.g., in enzyme binding) .
- Biological Activity :
- Compare inhibition assays (e.g., IC₅₀ values) against targets like kinases or GPCRs using bromo, chloro, and fluoro analogs.
- Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets but reduce solubility compared to fluorine .
- Synthetic Challenges : Bromine’s leaving-group ability complicates amination steps; use milder bases (e.g., Et₃N instead of NaOH) to avoid elimination .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
- Assay Validation :
- Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Data Analysis :
- Use statistical tools (e.g., ANOVA) to identify outliers in dose-response curves.
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and X-ray crystallography to rule out impurities or stereochemical variations .
Q. What strategies are effective for studying the reaction kinetics of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Monitoring :
- Use UV-Vis spectroscopy to track absorbance changes at λₘₐₓ ≈ 260 nm (aryl bromide intermediates) .
- Quench aliquots at timed intervals and analyze via GC-MS or HPLC .
- Rate Law Determination :
- Vary concentrations of nucleophile (e.g., benzylamine) and substrate to establish rate order.
- Plot ln([substrate]) vs. time for pseudo-first-order kinetics .
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring equation using rate constants at multiple temperatures (25–60°C) .
Q. How does stereochemistry at the amino group impact the compound’s interaction with chiral biological targets?
Methodological Answer:
- Enantiomer Synthesis : Prepare (R)- and (S)-isomers via asymmetric catalysis (e.g., chiral oxazaborolidines) .
- Binding Studies :
- Use surface plasmon resonance (SPR) to measure KD values for each enantiomer with purified receptors.
- Molecular docking simulations (e.g., AutoDock Vina) predict binding poses favoring one enantiomer .
- Case Study : Compare IC₅₀ values of enantiomers in enzyme inhibition assays; ≥10-fold differences indicate stereoselective activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
